molecular formula C44H46N8O9 B15163196 L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan CAS No. 192382-30-2

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan

Katalognummer: B15163196
CAS-Nummer: 192382-30-2
Molekulargewicht: 830.9 g/mol
InChI-Schlüssel: VHWANXORVQJHAK-HJEOPMBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan is a peptide composed of five amino acids: L-tryptophan, L-asparagine, and L-tyrosine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate signaling pathways involved in cell proliferation or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanyl: Another peptide with similar amino acid composition but different sequence.

    L-Tryptophyl-L-valyl-L-serylglycyl-L-leucyl-L-asparaginyl-L-prolyl-L-seryl-L-leucyl-L-tryptophyl-L-seryl-L-isoleucyl-L-phenylalanylglycyl-L-leucyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-leucyl-L-leucyl-L-tryptophyl-L-leucyl-L-valyl-L-serylglycyl-L-seryl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl: A longer peptide with additional amino acids.

Uniqueness

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

192382-30-2

Molekularformel

C44H46N8O9

Molekulargewicht

830.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C44H46N8O9/c45-32(19-26-22-47-33-7-3-1-5-30(26)33)40(56)49-37(21-39(46)55)43(59)51-35(17-24-9-13-28(53)14-10-24)41(57)50-36(18-25-11-15-29(54)16-12-25)42(58)52-38(44(60)61)20-27-23-48-34-8-4-2-6-31(27)34/h1-16,22-23,32,35-38,47-48,53-54H,17-21,45H2,(H2,46,55)(H,49,56)(H,50,57)(H,51,59)(H,52,58)(H,60,61)/t32-,35-,36-,37-,38-/m0/s1

InChI-Schlüssel

VHWANXORVQJHAK-HJEOPMBSSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.